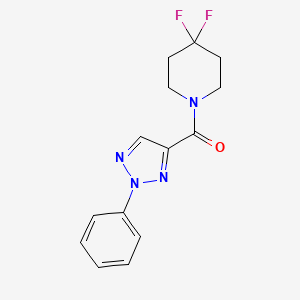![molecular formula C20H18N2OS2 B2488089 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-on CAS No. 686770-89-8](/img/structure/B2488089.png)
2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H18N2OS2 and its molecular weight is 366.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Derivate von Pyrido[2,3-d]pyrimidinen, einschließlich unserer Zielverbindung, zeigen antiproliferative Eigenschaften. Diese Verbindungen interferieren mit der Zellteilung und dem Wachstum, was sie zu potenziellen Kandidaten für die Krebstherapie macht .
- Einige Pyrido[2,3-d]pyrimidine zeigen antimikrobielle Aktivität gegen Bakterien, Pilze und andere Krankheitserreger. Forscher haben vielversprechende Derivate identifiziert, die als neuartige Antibiotika dienen könnten .
- Bestimmte Pyrido[2,3-d]pyrimidine besitzen entzündungshemmende und analgetische Eigenschaften. Diese Verbindungen können Schmerzen lindern und Entzündungen reduzieren, indem sie relevante Signalwege modulieren .
- Einige Pyrido[2,3-d]pyrimidine zeigen hypotensive Wirkungen, die den Blutdruck senken können. Diese Verbindungen könnten wertvoll bei der Behandlung von Bluthochdruck sein .
- Derivate von Pyrido[2,3-d]pyrimidin-5-on und Pyrido[2,3-d]pyrimidin-7-on haben antihistaminische Eigenschaften gezeigt. Diese Verbindungen können allergische Reaktionen lindern, indem sie Histaminrezeptoren blockieren .
- 4-Aminopyrido[2,3-d]pyrimidin-5-on-Derivate wurden als PI3K-Inhibitoren identifiziert. PI3K spielt eine entscheidende Rolle in der Zellsignalisierung und Krebsentwicklung .
Antiproliferative Aktivität
Antimikrobielle Wirkung
Entzündungshemmende und Analgetische Wirkungen
Hypotensive Eigenschaften
Antihistaminaktivität
Phosphatidylinositol 3-Kinase (PI3K)-Inhibition
Zusammenfassend lässt sich sagen, dass 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-on in verschiedenen Bereichen vielversprechend ist, aber weitere Forschung ist erforderlich, um sein volles Potenzial auszuschöpfen. Forscher sollten seine Mechanismen, Sicherheitsprofile und spezifischen Anwendungen untersuchen, um seine Vorteile effektiv zu nutzen . Wenn Sie detailliertere Informationen oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht zu fragen!
Wirkmechanismus
Target of Action
The compound, 2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidine derivatives have been reported to target several biological entities. The most frequently mentioned targets of these derivatives are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives generally interact with their targets by binding to the active sites of the enzymes or receptors, thereby modulating their activity . This interaction can result in the inhibition or activation of the target, leading to changes in the downstream cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound targets DHFR, it could affect the folate metabolism pathway, which is crucial for DNA synthesis and repair. If it targets kinases, it could impact various signaling pathways, influencing cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division. If it activates or inhibits certain kinases, it could alter cell signaling, potentially affecting cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-6-5-7-15(12-14)13-25-20-21-17-10-11-24-18(17)19(23)22(20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXSFLIFRAJYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

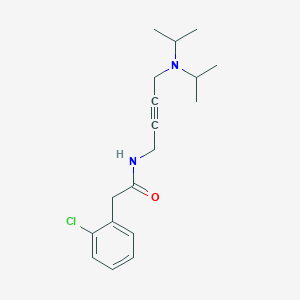
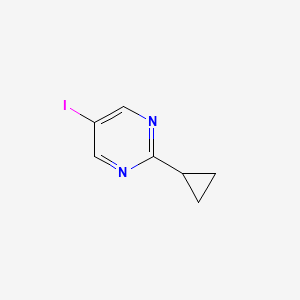


![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)
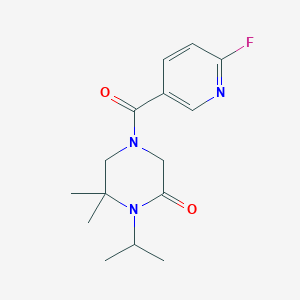
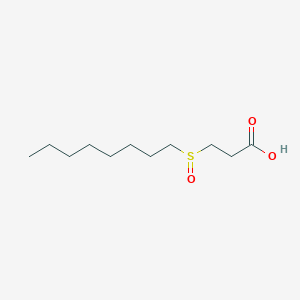
![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)


